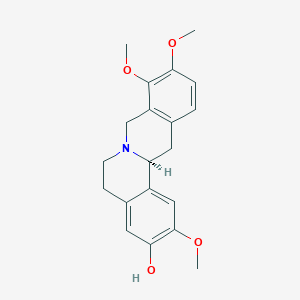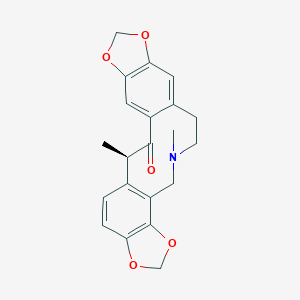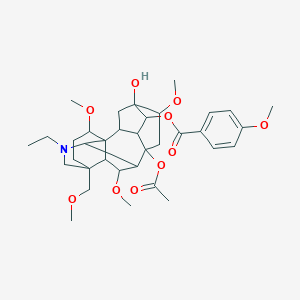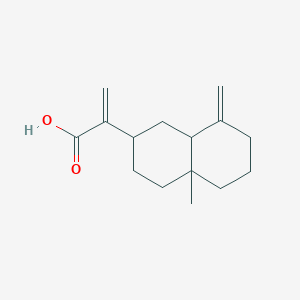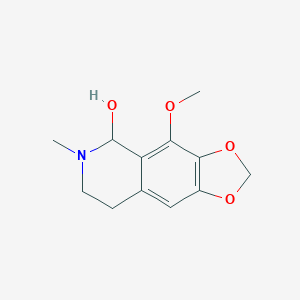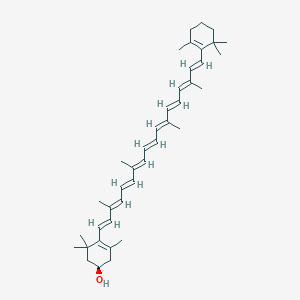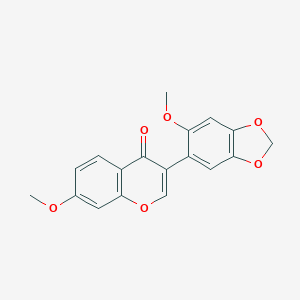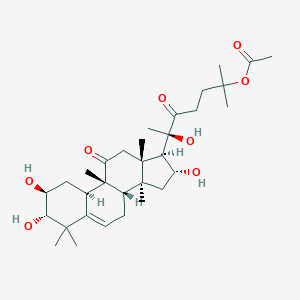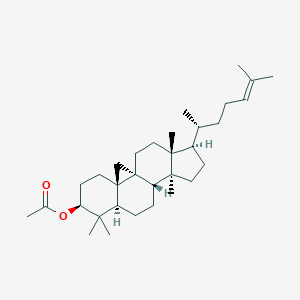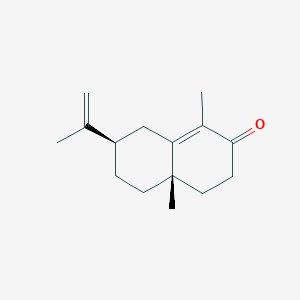
Dehydrodiisoeugenol
Overview
Description
Dehydrodiisoeugenol is a neolignan compound found in more than seventeen plant species, including herbs, fruits, and roots. It was first isolated from the bark of Myristica fragrans in 1973 . Neolignans are dimers of phenylpropane units originating from the shikimic acid pathway. This compound has garnered attention due to its wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties .
Scientific Research Applications
Dehydrodiisoeugenol has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a starting material for the synthesis of other neolignan compounds.
- Studied for its potential as a natural antioxidant and antimicrobial agent.
Biology:
- Investigated for its role in plant defense mechanisms against microorganisms and phytophagous animals.
- Studied for its cytotoxic effects on various cell lines.
Medicine:
- Explored for its potential anti-inflammatory and anticancer properties.
- Investigated for its ability to induce autophagy in colorectal cancer cells through endoplasmic reticulum stress-induced pathways .
Industry:
- Used in the production of natural antioxidants and preservatives.
- Studied for its potential applications in the food and cosmetic industries .
Future Directions
Mechanism of Action
Dehydrodiisoeugenol (DHIE) is a neolignan found in more than 17 plant species, including herbs, fruit, and root . It was first isolated from Myristica fragrans bark in 1973 . Since then, it has been recognized for its wide range of biological activities .
Target of Action
DHIE has been shown to have anti-inflammatory, anti-oxidant, anti-cancerogenic, and anti-microbial properties . It inhibits the expression of COX-2 in RAW264.7 murine macrophages stimulated with LPS . It also inhibits LPS-stimulated phosphorylation-dependent proteolysis of inhibitor κB-α and transcriptional activity of NF-κB in the cells .
Mode of Action
The mode of action of DHIE involves the inhibition of key inflammatory and oxidative stress pathways. By inhibiting the expression of COX-2 and the activity of NF-κB, DHIE can reduce inflammation and oxidative stress .
Biochemical Pathways
DHIE is a neolignan, a type of secondary metabolite found in plants and animals . These compounds play an essential role in plants’ defenses against microorganisms . Neolignans are dimers of phenylpropane originating from the shikimic acid pathway , and deamination of phenylalanine leads to caffeic acid .
Result of Action
Treatment with DHIE has been shown to arrest the cell cycle of colorectal cancer cells at the G1/S phase, leading to significant inhibition in cell growth . Moreover, DHIE induces strong cellular autophagy .
Action Environment
The action of DHIE can be influenced by various environmental factors. For instance, the use of coconut water as a catalyst yielded 60% of the enantiomer (−)-DHIE . This suggests that the environment in which DHIE is synthesized or administered can affect its efficacy and stability.
Biochemical Analysis
Biochemical Properties
Dehydrodiisoeugenol plays a crucial role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been shown to interact with horseradish peroxidase, peroxidase from Cocos nucifera, and laccase, among others . These interactions often involve oxidative dimerization reactions, where this compound acts as a substrate, leading to the formation of various bioactive compounds. The nature of these interactions is typically catalytic, facilitating the conversion of this compound into other biologically active molecules.
Cellular Effects
This compound exhibits significant effects on various cell types and cellular processes. It has been shown to inhibit the growth of colorectal cancer cells by inducing endoplasmic reticulum stress and autophagy . Additionally, this compound influences cell signaling pathways, such as the PERK/eIF2α and IRE1α/XBP-1s/CHOP pathways, leading to changes in gene expression and cellular metabolism . These effects highlight the compound’s potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . Additionally, it induces changes in gene expression by activating stress-related signaling pathways, ultimately leading to cellular autophagy and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound can maintain its bioactivity over extended periods, although its efficacy may decrease due to gradual degradation . Long-term exposure to this compound has been associated with sustained inhibition of cancer cell growth and modulation of inflammatory responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as reducing pulmonary bacillary burdens in tuberculosis models . At higher doses, this compound may induce toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by enzymes such as horseradish peroxidase and laccase . These pathways often lead to the formation of various metabolites, which can further influence metabolic flux and metabolite levels. In vivo studies have shown that this compound undergoes demethylation and ring-opening reactions, resulting in the formation of metabolites M1 and M2 .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Studies using liquid chromatography-tandem mass spectrometry have demonstrated the distribution of this compound in various brain areas, including the cortex, hippocampus, and cerebellum . These interactions influence the compound’s localization and accumulation, affecting its overall bioactivity.
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound is often directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydrodiisoeugenol can be synthesized through various methods, including classical chemical synthesis using metal catalysts and biocatalytic synthesis. One common method involves the oxidative dimerization of isoeugenol using silver oxide as the catalyst in toluene and acetone at room temperature, yielding approximately 40% of this compound . Another method employs biocatalysis using enzymes such as horseradish peroxidase, peroxidase from Cocos nucifera, and laccase, which offer mild and environmentally friendly reaction conditions with yields ranging from 20% to 98% .
Industrial Production Methods: Industrial production of this compound often involves the use of plant cell cultures or calli from various plant species, including Medicago sativa, Phaseolus vulgaris, and Cucumis melo. These methods leverage the natural biosynthetic pathways of the plants to produce this compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions: Dehydrodiisoeugenol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The oxidative dimerization of isoeugenol using silver oxide as a catalyst.
Reduction: Specific reduction reactions have not been extensively documented.
Substitution: Substitution reactions involving this compound are less common but can occur under specific conditions.
Major Products: The primary product of the oxidative dimerization of isoeugenol is this compound itself. Other products may include various isomers and derivatives depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Licarin A: Known for its multifunctional biological properties, including cytotoxicity and antimicrobial activities.
Licarin B:
Uniqueness: Dehydrodiisoeugenol is unique due to its wide range of biological activities and its ability to induce autophagy through endoplasmic reticulum stress pathways. Its diverse applications in chemistry, biology, medicine, and industry further highlight its significance .
Properties
IUPAC Name |
2-methoxy-4-[7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDOFWOJEDZPCF-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2680-81-1 | |
| Record name | Dehydrodiisoeugenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002680811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


